molecular formula C16H10ClN3O3 B13095474 3-(4-Chlorophenyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde

3-(4-Chlorophenyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B13095474
M. Wt: 327.72 g/mol
InChI Key: OZIKOVBOURAYGY-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the pyrazole family This compound is characterized by the presence of both chlorophenyl and nitrophenyl groups attached to a pyrazole ring, with an aldehyde functional group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.

    Introduction of the chlorophenyl and nitrophenyl groups: This step involves the substitution reactions where the pyrazole ring is functionalized with 4-chlorophenyl and 4-nitrophenyl groups.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: 3-(4-Chlorophenyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

    Reduction: 3-(4-Chlorophenyl)-1-(4-aminophenyl)-1H-pyrazole-4-carbaldehyde

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used

Scientific Research Applications

3-(4-Chlorophenyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins or DNA.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde
  • 3-(4-Bromophenyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde
  • 3-(4-Chlorophenyl)-1-(4-nitrophenyl)-1H-pyrazole-4-methanol

Uniqueness

3-(4-Chlorophenyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both electron-withdrawing nitro and chloro groups, which significantly influence its reactivity and potential applications. The combination of these functional groups on the pyrazole ring provides a distinct chemical profile that can be exploited in various research and industrial applications.

Properties

Molecular Formula

C16H10ClN3O3

Molecular Weight

327.72 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-(4-nitrophenyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C16H10ClN3O3/c17-13-3-1-11(2-4-13)16-12(10-21)9-19(18-16)14-5-7-15(8-6-14)20(22)23/h1-10H

InChI Key

OZIKOVBOURAYGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2C=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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